2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-18(12-24-19-21-16-9-3-4-10-17(16)22-19)20-15-11-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVFNEWIUGVZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carbon disulfide under basic conditions.
Thioether Formation: The benzodiazole is then reacted with a suitable thiol to form the thioether linkage.
Acetamide Formation: The final step involves the acyl
Biological Activity
The compound 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(naphthalen-1-yl)acetamide is a derivative of benzodiazole known for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular formula for the compound is . The structure features a benzodiazole moiety linked to a naphthalene group via an acetamide functional group. The presence of sulfur in the benzodiazole ring enhances its pharmacological properties.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural characteristics exhibit significant antitumor activity. For instance, derivatives of benzimidazole and benzothiazole have shown effectiveness against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through mechanisms such as:
- Cell Proliferation Inhibition : Assays indicated that these compounds can effectively halt the proliferation of tumor cells.
- Cytotoxicity : MTS cytotoxicity assays revealed IC50 values indicating the concentration required to inhibit cell viability by 50%. For example, one study reported IC50 values for related compounds in the low micromolar range (6.26 μM for HCC827) in 2D cultures, suggesting a potent effect against lung cancer cells .
Antimicrobial Activity
The antimicrobial properties of benzodiazole derivatives have also been documented. Compounds similar to This compound have shown activity against both Gram-positive and Gram-negative bacteria:
- Testing Methods : Broth microdilution methods were employed to evaluate activity against Escherichia coli and Staphylococcus aureus.
- Results : Certain derivatives exhibited promising antibacterial activity, indicating potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug design. The presence of specific functional groups and their arrangement significantly influence the compound's efficacy:
| Functional Group | Effect on Activity |
|---|---|
| Benzodiazole Ring | Enhances DNA binding affinity |
| Sulfanyl Group | Improves solubility and bioavailability |
| Acetamide Moiety | Contributes to overall stability and reactivity |
Case Studies
Several case studies have highlighted the biological potential of benzodiazole derivatives:
- Antitumor Studies : A series of experiments conducted on lung cancer cell lines demonstrated that modifications to the benzodiazole structure could enhance antitumor efficacy. Compounds were tested in both 2D and 3D cultures, revealing that structural variations led to significant differences in cytotoxicity profiles .
- Antimicrobial Efficacy : Another study focused on evaluating the antibacterial properties of related compounds against common pathogens. The results indicated that certain structural features were critical for enhancing antimicrobial activity, with some compounds showing effective inhibition at low concentrations .
Comparison with Similar Compounds
Notes
Molecular Weight Calculation : The target compound’s molecular weight (333.41 g/mol) was derived by summing atomic masses of substituents (C19H15N3OS). Discrepancies may arise from unaccounted stereochemistry or protonation states.
Data Limitations : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Synthesis Routes: Potential methods include coupling benzodiazolylsulfanyl chloride with chloroacetamide, followed by naphthylamine substitution—analogous to routes for ’s compound .
Q & A
Q. What synthetic modifications enhance the compound’s pharmacokinetic properties?
- Prodrug strategies : Esterification of the acetamide improves membrane permeability. PEGylation increases solubility. Substituents on the naphthyl group (e.g., halogens) enhance metabolic stability, as shown in analogs with 4-chlorophenyl groups .
Methodological Notes
- Crystallography : Use SHELX suite (SHELXL/SHELXS) for structure refinement; prioritize high-resolution data (R-factor < 0.05) .
- SAR Studies : Combine synthetic diversification (e.g., introducing nitro, methyl, or methoxy groups) with in vitro assays to map pharmacophores .
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC to avoid misinterpreting overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
